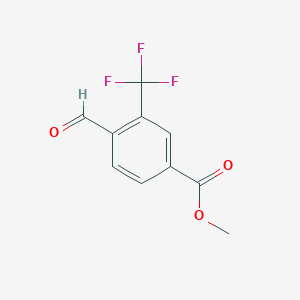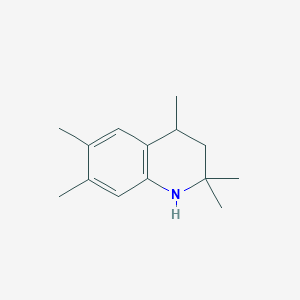
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline (PMTHQ) is a synthetic molecule used in scientific research. It is a member of the quinoline family, which is a class of heterocyclic compounds. PMTHQ is a versatile molecule with a wide range of applications in the laboratory, including in the synthesis of drugs and other compounds, as well as in biochemical and physiological studies.
Scientific Research Applications
Dual reactivity of an intermediate cation formed in the photolysis of dihydroquinolines in methanol
The research investigates the photolysis of dihydroquinolines, specifically focusing on 2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline. The findings revealed that photolysis in methanolic alkali led to the formation of 4-methoxy and 4-hydroxy derivatives due to the dual reactivity of an intermediate cation. This cation exists in two resonance structures: carbocationic and ortho-quinomethaneiminium species. The study provides insights into the complex photolytic behavior of this compound (Nekipelova, Kurkovskaya, & Levina, 2002).
Asymmetric Transfer Hydrogenation
pH-regulated asymmetric transfer hydrogenation of quinolines in water
This study emphasizes the importance of 1,2,3,4-tetrahydroquinolines, which include the 2,2,4,6,7-Pentamethyl variant, in the pharmaceutical and agrochemical industries due to their presence in bioactive alkaloids and their necessity in the synthesis of pharmaceuticals and agrochemicals. The research showcases the application of these compounds in the production of optically pure tetrahydroquinolines, highlighting their significant role in medicinal chemistry (Wang et al., 2009).
NF-κB Inhibition and Cytotoxicity
Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents
This research identifies 1,2,3,4-tetrahydroquinolines as potent inhibitors of LPS-induced NF-κB transcriptional activity and explores their cytotoxicity against various human cancer cell lines. It underlines the therapeutic potential of these compounds, including the 2,2,4,6,7-Pentamethyl variant, in cancer treatment and the modulation of inflammatory responses (Jo et al., 2016).
Synthesis and Application in Medicinal Chemistry
Advances in the synthesis and application of 1,2,3,4-tetrahydroquinoline derivatives
This paper reviews the synthesis methods and applications of 1,2,3,4-tetrahydroquinoline derivatives, including those with the 2,2,4,6,7-Pentamethyl structure. It highlights the use of these derivatives as intermediates in cardiovascular drugs and dyes, showcasing their broad application in medicinal chemistry and other industries (Guobao, 2012).
properties
IUPAC Name |
2,2,4,6,7-pentamethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2/h6-7,11,15H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQUVAZTCEITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

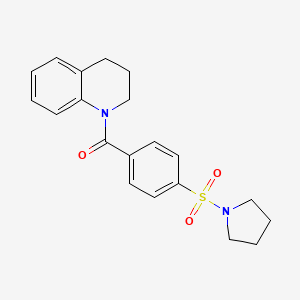
![2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2833856.png)
![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833857.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2833858.png)

![3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833862.png)
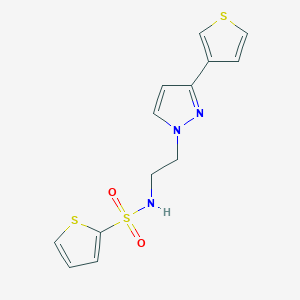

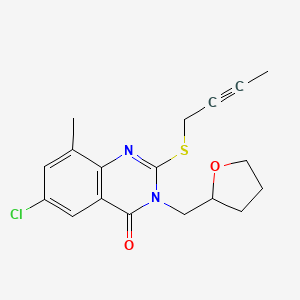
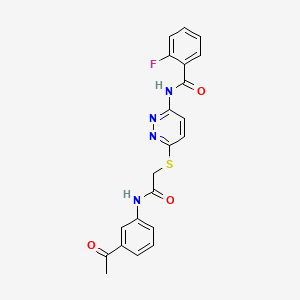
methanethione](/img/structure/B2833872.png)

![(1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride](/img/no-structure.png)
